3-Chlorophenyl-(3-thienyl)methanol
Description
3-Chlorophenyl-(3-thienyl)methanol is a bifunctional organic compound featuring a chlorinated phenyl group and a thienyl moiety linked via a methanol bridge.
Properties
IUPAC Name |
(3-chlorophenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVASGLDRPTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl-(3-thienyl)methanol typically involves the reaction of 3-chlorophenylmagnesium bromide with 3-thiophenecarboxaldehyde. This Grignard reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up Grignard reactions apply. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl-(3-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds with thienyl and chlorophenyl moieties exhibit promising anticancer properties. For instance, di(3-thienyl)methanol has been studied for its effects on T98G brain cancer cells, showing significant cytotoxicity and growth inhibition at higher concentrations. Such studies suggest that derivatives of 3-chlorophenyl-(3-thienyl)methanol may also possess similar or enhanced anticancer activities due to their structural characteristics .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves interaction with specific biological targets, potentially modulating signaling pathways associated with cancer cell proliferation and apoptosis. The presence of the thienyl group may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets .
Synthesis of Novel Compounds
Synthetic Intermediates
this compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various substitutions that can lead to novel compounds with potential therapeutic applications. For example, it can be utilized in the synthesis of other thienyl derivatives that may exhibit different biological activities .
Material Science
Fluorescent Materials
The compound's structural characteristics lend themselves to applications in material science, particularly in the development of fluorescent materials. Studies indicate that thienyl-containing compounds can be engineered to exhibit photochromic properties, making them suitable for applications in sensors and optoelectronic devices .
Antioxidant Activity
Therapeutic Potential
Recent studies have highlighted the antioxidant activity of thienyl derivatives, suggesting their potential use in treating oxidative stress-related disorders. Research indicates that these compounds can scavenge free radicals, thereby providing protective effects against cellular damage .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Cell Line | Observations |
|---|---|---|---|
| Di(3-thienyl)methanol | Anticancer | T98G | Significant growth inhibition |
| This compound | Antioxidant | Various | Scavenges free radicals |
Table 2: Synthetic Applications
| Application | Description |
|---|---|
| Synthesis of Thienyl Derivatives | Used as an intermediate for creating complex molecules |
| Development of Fluorescent Materials | Exploited for its photochromic properties |
Case Studies
Case Study 1: Anticancer Research
A study focused on the synthesis and evaluation of di(3-thienyl)methanol against brain cancer cells revealed that treatment led to significant cytotoxic effects while sparing normal cells, indicating a potential therapeutic window for further development .
Case Study 2: Material Development
Research into thienyl-based materials has shown promise in creating advanced optoelectronic devices due to their unique electronic properties and stability under various environmental conditions .
Mechanism of Action
The mechanism of action of 3-Chlorophenyl-(3-thienyl)methanol involves its interaction with various molecular targets. The compound’s aromatic and heterocyclic components allow it to engage in π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Melting Points: Di(3-thienyl)methanol is a solid (m.p. 61–62°C), whereas (2-chlorophenyl)(3-chlorophenyl)methanol is an oil. The chlorophenyl group may reduce crystallinity due to increased steric bulk .
- Lipophilicity: Chlorine atoms increase cLog P (e.g., ~3.2 for dichlorophenyl methanol vs.
Drug-Likeness and Pharmacokinetics
- Di(3-thienyl)methanol: Molecular weight = 196.3 g/mol, cLog P ≈ 2.5, nHBD = 1. Meets Lipinski’s criteria, suggesting oral bioavailability .
- 3-Chlorophenyl-(3-thienyl)methanol: Estimated molecular weight ≈ 240 g/mol, cLog P ≈ 3.0. Likely compliant with drug-likeness rules but may require formulation adjustments for solubility .
Biological Activity
3-Chlorophenyl-(3-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antioxidant properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : CHClOS
- Molecular Weight : 224.71 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, di(3-thienyl)methanol was tested against brain cancer cell lines (T98G) and demonstrated potent cytotoxic effects. The study showed that treatment led to:
- Cell Death : Induced in a concentration-dependent manner.
- Growth Inhibition : Significant growth inhibition was observed at concentrations greater than 20 µg/mL.
- Cytogenetic Damage : Increased micronuclei formation was noted, indicating potential DNA damage .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Concentration (µg/mL) | Cell Death (%) | Growth Inhibition (%) |
|---|---|---|---|---|
| Di(3-thienyl)methanol | T98G | >20 | High | Significant |
| This compound | TBD | TBD | TBD | TBD |
Antioxidant Activity
In addition to anticancer properties, this compound and its derivatives have been evaluated for antioxidant activity. Studies have shown that certain thienyl compounds exhibit significant radical scavenging activities comparable to known antioxidants like ascorbic acid. For example:
- DPPH Radical Scavenging Activity : Some derivatives showed IC values lower than those of ascorbic acid, indicating strong antioxidant potential .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC (µM) | Hydroxyl IC (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 0.483 | TBD |
The biological activity of this compound may be attributed to its structural features that allow interaction with various biological targets. For instance, studies on related compounds have shown that modifications in the chlorophenyl group can influence binding affinities to adenosine receptors, which are implicated in numerous physiological processes including cancer progression .
Case Studies
- Adenosine Receptor Interaction :
- Antioxidant Evaluations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
